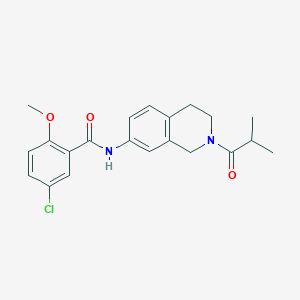
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide, also known as CTIM, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Chemical Modification Techniques
Rh(III)-Catalyzed Oxidative Olefination
The process involves directed C-H bond activation of N-methoxybenzamides, demonstrating a mild, practical, and high-yielding method where the N-O bond acts as an internal oxidant. Changing the substituent of the directing/oxidizing group results in the selective formation of tetrahydroisoquinolinone products (Rakshit et al., 2011).
Photochemical Synthesis of Isoquinolin-3-ones
Utilizes N-chloroacetyl-3-hydroxybenzylamine in aqueous acetonitrile under irradiation to produce hydroxy-3-oxo-1,2,3,4-tetrahydroisoquinolines. This method extends to the synthesis of various isoquinoline derivatives, highlighting the versatility of photochemical reactions in creating complex isoquinoline structures (Ikeda et al., 1977).
Three-Component Synthesis via Relay Catalysis
This Rhodium(III)-catalyzed one-pot reaction combines N-methoxybenzamide, α-diazoester, and alkyne to synthesize isoquinoline derivatives through a mechanism involving successive O-alkylation and C-H activation processes. This represents an efficient method for constructing isoquinoline frameworks (Zhou, Jiang, & Wang, 2019).
Heck Reaction for Synthesis of Isoquinoline Derivatives
Demonstrates the use of the Heck reaction in cyclizing arylation products to yield isoquinoline derivatives, a method that can be employed for the synthesis of various isoquinoline-based compounds (Ture et al., 2011).
Potential Therapeutic Applications
Pharmacological Activities of Pyrazole Derivatives
Research on substituted pyrazole derivatives related to N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide explored their anti-inflammatory activities. This indicates the potential therapeutic applications of isoquinoline derivatives in treating inflammation (Abdulla et al., 2014).
Tubulin-Polymerization Inhibitors
Optimization of quinazoline derivatives with an isoquinoline moiety revealed their function as tubulin-polymerization inhibitors targeting the colchicine site, suggesting the role of isoquinoline derivatives in cancer therapy by disrupting microtubule formation (Wang et al., 2014).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-13(2)21(26)24-9-8-14-4-6-17(10-15(14)12-24)23-20(25)18-11-16(22)5-7-19(18)27-3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFCEJCXEIRNCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

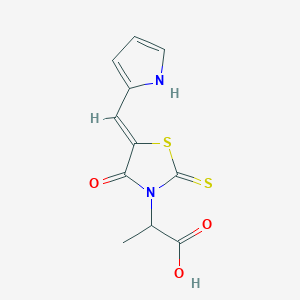
![(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2667129.png)
![3-methyl-6-phenyl-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2667130.png)
![3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667132.png)

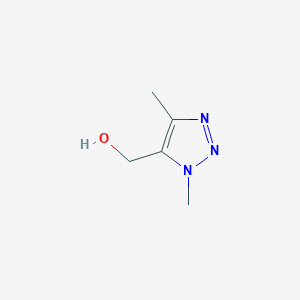
![2-chloro-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2667135.png)
![1-(1,3-Benzodioxol-5-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2667137.png)
![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
![(3,5-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2667140.png)
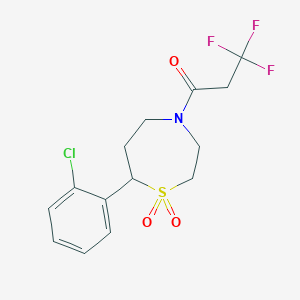
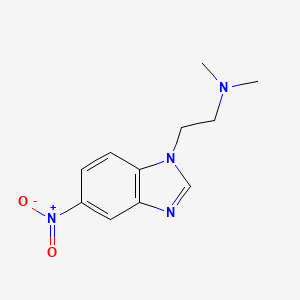
![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)